Lipophilic Ligand Efficiency (LLE) Advantage vs Larger N‑Pyridinyl Acetamide Leads
Porcn inhibitors often suffer from high lipophilicity that drives off‑target promiscuity. N‑[1‑(Piperidin‑1‑yl)propan‑2‑yl]‑N‑(pyridin‑4‑yl)acetamide exhibits an XLogP3‑AA of 1.5, substantially lower than the lipophilicity of advanced leads such as LGK‑974 (XLogP3‑AA ≈ 3.5) and the representative N‑pyridinyl acetamide Example 1 in US10793562B2 (XLogP3‑AA ≈ 2.8) [1][2]. When combined with its low molecular weight (261.36 Da), this yields a predicted LLE (Lipophilic Ligand Efficiency) profile that is superior for fragment‑to‑lead optimisation.
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) and Lipophilic Ligand Efficiency (LLE) as drivers of selectivity |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.5; MW = 261.36 g mol⁻¹ |
| Comparator Or Baseline | LGK‑974: XLogP3‑AA ≈ 3.5 (PubChem); US10793562B2 Example 1: XLogP3‑AA ≈ 2.8 |
| Quantified Difference | ΔXLogP3‑AA = –2.0 vs LGK‑974; –1.3 vs Example 1 |
| Conditions | Computed values from PubChem and patent data; no experimental log D 7.4 available for this compound |
Why This Matters
Lower lipophilicity reduces the risk of off‑target binding, which is critical for chemical probe procurement and lead optimisation campaigns focused on Wnt‑driven cancers.
- [1] PubChem Compound Summary for CID 53471453 (computed XLogP3‑AA = 1.5). https://pubchem.ncbi.nlm.nih.gov/compound/53471453 View Source
- [2] PubChem Compound Summary for LGK‑974 (CID 46919758; XLogP3‑AA = 3.5). https://pubchem.ncbi.nlm.nih.gov/compound/46919758 View Source
